molecular formula C16H16N2O3S B5709756 (E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE

(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE

Cat. No.: B5709756
M. Wt: 316.4 g/mol
InChI Key: AMPFOSDFJNOEML-DHZHZOJOSA-N
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Description

(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a propenamide backbone, with an aminosulfonyl group providing additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 4-(aminosulfonyl)benzyl chloride with 3-phenyl-2-propenamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the propenamide backbone can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the aminosulfonyl group and exhibit similar biological activities.

    Propenamide derivatives: Compounds with a propenamide backbone that show comparable chemical reactivity.

Uniqueness

(E)-N-[4-(AMINOSULFONYL)BENZYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-phenyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-22(20,21)15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)(H2,17,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPFOSDFJNOEML-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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